molecular formula C14H16FN3S B2811205 3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872207-12-0

3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Numéro de catalogue: B2811205
Numéro CAS: 872207-12-0
Poids moléculaire: 277.36
Clé InChI: VAGKDDNUHCEWEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C14H16FN3S and its molecular weight is 277.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Potential

Antipsychotic Agents : Some derivatives of the triazaspiro[4.5]decan-4-ones, including those with modifications at the 4-fluorophenyl moiety, have been explored for their antipsychotic properties. Research indicates these compounds exhibit promising antipsychotic profiles in both biochemical and behavioral pharmacological test models, suggesting potential use in managing psychiatric disorders without the severe neurological side effects typical of traditional antipsychotic medications (Wise et al., 1985).

ORL1 (Orphanin FQ/nociceptin) Receptor Agonists : Certain 1,3,8-triazaspiro[4.5]decan-4-ones have been identified as high-affinity ligands for the human ORL1 receptor, indicating their potential as non-peptide agonists. These compounds exhibit full agonist behavior in biochemical assays and could serve as leads for developing therapies targeting conditions modulated by the ORL1 receptor (Röver et al., 2000).

Chemical Synthesis and Biological Activity

Anti-Breast Cancer and EGFR Inhibitors : Derivatives of triazaspiro[4.5]dec-8-ene have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors and anti-breast cancer agents. Among these compounds, certain derivatives exhibited potent inhibitory activity against cancer cell lines, highlighting their utility in developing new cancer therapies (Fleita et al., 2013).

Radiolytic Decomposition Studies : Research on fluorine-18 labeled compounds, closely related to the chemical structure of interest, has provided insights into the challenges associated with radiolytic decomposition, which is crucial for developing radiopharmaceuticals for diagnostic imaging (Macgregor et al., 1987).

Novel Synthetic Approaches

Monofluorinated Bis-heterocyclic Spirocycles : A novel synthetic approach was reported for the efficient synthesis of monofluorinated bis-heterocyclic spirocycles, demonstrating the versatility of spirocyclic compounds in chemical synthesis. This research highlights the potential for developing new spirocyclic compounds with varied biological activities (Liu et al., 2022).

Propriétés

IUPAC Name

3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGKDDNUHCEWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326902
Record name 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872207-12-0
Record name 3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.